molecular formula C19H19NO4 B095257 [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-55-2

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

Cat. No.: B095257
CAS No.: 16222-55-2
M. Wt: 325.4 g/mol
InChI Key: HJUVJAPUEFRVTA-UHFFFAOYSA-N
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Description

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is an organic compound that features a biphenyl group, a propynyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate typically involves multiple steps:

    Formation of the biphenylyloxy group: This can be achieved through a coupling reaction between a halogenated biphenyl and a suitable nucleophile.

    Introduction of the propynyl group: This step might involve the use of a propargyl halide and a base to introduce the propynyl group.

    Formation of the carbamate group: This can be done by reacting the intermediate with an isocyanate or a carbamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form different products.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The biphenylyloxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield an aldehyde or a carboxylic acid.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Biphenylyloxy)-2-propanol carbamate: Lacks the propynyl group.

    1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.

    1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate.

Uniqueness

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the presence of both the propynyl and carbamate groups, which can impart specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

16222-55-2

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21)

InChI Key

HJUVJAPUEFRVTA-UHFFFAOYSA-N

SMILES

C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N

Canonical SMILES

C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N

Synonyms

1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Origin of Product

United States

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